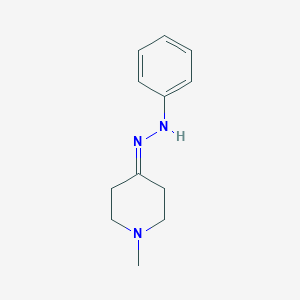

1-Methyl-4-(2-phenylhydrazono)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(1-methylpiperidin-4-ylidene)amino]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-15-9-7-12(8-10-15)14-13-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIOUNOYLRMDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NNC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4 2 Phenylhydrazono Piperidine and Analogous Structures

Core Synthetic Strategies for Piperidin-4-one Hydrazones

The formation of the hydrazone moiety from a piperidin-4-one core is a cornerstone of synthesizing these compounds. This transformation is primarily achieved through a condensation reaction, a fundamental process in organic chemistry. numberanalytics.com

Condensation Reactions with Substituted Phenylhydrazines

The principal method for synthesizing 1-Methyl-4-(2-phenylhydrazono)piperidine involves the direct condensation of 1-methyl-4-piperidone (B142233) with phenylhydrazine (B124118). researchgate.netrsc.org This reaction is a classic example of nucleophilic addition of a hydrazine (B178648) derivative to a ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. numberanalytics.com

The general reaction scheme involves mixing the ketone (1-methyl-4-piperidone) and the hydrazine (phenylhydrazine) in a suitable solvent, often an alcohol like ethanol (B145695) or a polar aprotic solvent like dioxane. rsc.orgbenthamopen.comtsijournals.com The reaction can proceed at room temperature but is frequently accelerated by refluxing the mixture. rsc.orgbenthamopen.com In many reported syntheses, glacial acetic acid is added to the reaction mixture, which serves both as a solvent and as a catalyst to facilitate the dehydration step. rsc.org

The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the substituted phenylhydrazine used as the starting material. For instance, reacting 1-methyl-4-piperidone with nitrophenylhydrazine (B1144169) would yield the corresponding nitrophenylhydrazono derivative. sigmaaldrich.com

Catalyst-Assisted Synthetic Approaches and Their Influence on Reaction Efficiency

While the condensation can occur without a catalyst, its efficiency is significantly improved by the presence of a catalyst. The most common approach is acid catalysis. numberanalytics.com Acids protonate the carbonyl oxygen of the piperidinone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic phenylhydrazine. numberanalytics.com Glacial acetic acid is a frequently used catalyst for this purpose. rsc.org

Alternatively, base catalysis can be employed. Bases like piperidine (B6355638) can be used to facilitate the reaction, particularly the proton transfer steps involved in the mechanism. benthamopen.com The choice of catalyst can influence reaction times and yields. For example, aminocatalysis has been explored in cascade reactions involving hydrazones, indicating the potential for more sophisticated catalytic systems to control reactivity and even stereoselectivity in more complex analogues. nih.govacs.org

The influence of different catalysts on the synthesis of hydrazones is a subject of ongoing research, with the goal of developing milder, more efficient, and selective synthetic protocols.

Synthesis of Structural Analogues and Derivatives

The foundational structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of analogues. These modifications are typically focused on the phenyl ring of the hydrazone or the piperidine ring itself.

Strategic Modifications on the Phenyl Ring of the Hydrazone Moiety

Introducing substituents onto the phenyl ring of the phenylhydrazine precursor is a straightforward strategy for generating analogues. This allows for the systematic investigation of how electronic and steric effects influence the properties of the final molecule. nih.gov The synthesis follows the same condensation principle outlined previously, but starts with a substituted phenylhydrazine.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be incorporated. libretexts.orgucsb.edu The electronic nature of these substituents can impact the reactivity of the phenylhydrazine and the chemical characteristics of the resulting hydrazone. researchgate.netnih.gov For example, studies on other hydrazone systems have shown that the electronic properties of substituents on the aniline (B41778) aromatic ring can affect the strength of intramolecular hydrogen bonds and other physicochemical properties. researchgate.net

Table 1: Examples of Phenyl Ring Modifications in Hydrazone Synthesis

| Starting Phenylhydrazine | Resulting Hydrazone Moiety | Substituent Effect |

|---|---|---|

| Phenylhydrazine | 2-phenylhydrazono | Neutral |

| 2-Nitrophenylhydrazine | 2-(2-nitrophenyl)hydrazono | Electron-Withdrawing |

| 4-Chlorophenylhydrazine | 2-(4-chlorophenyl)hydrazono | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) |

This table is illustrative, based on common substituent effects and synthetic strategies.

Introduction and Effects of Substituents on the Piperidine Nitrogen and Ring

Modifications to the piperidine ring provide another avenue for creating structural diversity. The substituent on the piperidine nitrogen is readily varied by starting with different N-substituted 4-piperidones. While the target compound features a methyl group (N-CH3), analogues with other alkyl groups, aryl groups, or acyl groups can be synthesized. ajchem-a.comchemrevlett.com For example, using N-Boc-piperidin-4-one or ethyl 4-oxopiperidine-1-carboxylate as the starting ketone leads to derivatives with different functionalities on the nitrogen atom. nih.govgoogle.com

Furthermore, substituents can be introduced at other positions on the piperidine ring, such as the 2, 3, 5, or 6 positions. chemrevlett.com The synthesis of these analogues typically requires more complex starting piperidones, which can be prepared through methods like the Mannich condensation. tsijournals.comchemrevlett.com The presence of these substituents can induce specific conformational preferences in the piperidine ring, which usually adopts a chair conformation with bulky substituents in equatorial positions to minimize steric strain. chemrevlett.com

Table 2: Examples of Piperidine Ring Modifications and Precursors

| Piperidin-4-one Precursor | Resulting Piperidine Moiety | Key Modification |

|---|---|---|

| 1-Methyl-4-piperidone | 1-Methyl-4-piperidylidene | N-Methyl substitution |

| N-Boc-4-piperidone | 1-(tert-butoxycarbonyl)-4-piperidylidene | N-Protecting group |

| 2,6-Diphenylpiperidin-4-one | 2,6-Diphenyl-4-piperidylidene | C2, C6-Aryl substitution |

This table presents examples of precursors used in the synthesis of diverse piperidone hydrazones described in the literature. chemrevlett.comnih.gov

Elucidation of Reaction Mechanisms in Key Synthetic Pathways

The formation of this compound from 1-methyl-4-piperidone and phenylhydrazine proceeds through a well-established nucleophilic addition-elimination mechanism. numberanalytics.comlibretexts.org The reaction is typically catalyzed by acid.

The key steps are as follows:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 1-methyl-4-piperidone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, often called a carbinolamine. numberanalytics.com

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, converting the hydroxyl group into a good leaving group (water). numberanalytics.com

Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and regenerating the acid catalyst. The final product is the stable hydrazone. numberanalytics.comlibretexts.org

This entire process is reversible, but the reaction is typically driven to completion by removing water or by the precipitation of the hydrazone product. This mechanism is fundamental to the formation of imines and related compounds from carbonyls and nitrogen nucleophiles. libretexts.org

Optimization Strategies for Yield and Purity in Preparative Chemistry

The preparative synthesis of this compound typically involves the condensation reaction between 1-methyl-4-piperidone and phenylhydrazine. The efficiency of this reaction is contingent on several critical parameters that can be fine-tuned to enhance both the yield and purity of the final product. Key optimization strategies focus on the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry.

Catalysis: The condensation to form hydrazones is often accelerated by the presence of an acid catalyst. While the reaction can proceed without a catalyst, yields may be lower and reaction times longer. researchgate.net A few drops of a weak acid, such as acetic acid, are commonly employed to protonate the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. nih.gov For analogous syntheses, other catalysts like p-toluenesulfonic acid have also been utilized effectively. nih.gov The concentration of the catalyst is crucial; trace amounts are often sufficient, as excessive acidity can lead to the formation of unwanted byproducts or decomposition of the reactants. acs.org

Solvent Selection: The choice of solvent plays a significant role in reaction kinetics and product isolation. Protic solvents like ethanol or methanol (B129727) are frequently used as they can solubilize the reactants and facilitate proton transfer. nih.govresearchgate.net In a typical procedure, phenylhydrazine and a ketone like 2,6-hydroxyacetophenone are dissolved in anhydrous ethanol and stirred at a controlled temperature to achieve high yields. nih.gov The purity of the final product is often improved through recrystallization from a suitable solvent system, such as acetone/ethanol, which helps in removing unreacted starting materials and impurities. nih.gov

Temperature and Reaction Time: Reaction temperature directly influences the rate of hydrazone formation. Many preparations are conducted at elevated temperatures, such as refluxing in ethanol (around 60-80°C), to ensure the reaction proceeds to completion in a reasonable timeframe, often monitored by Thin Layer Chromatography (TLC). nih.gov However, for some systems, maintaining room temperature is crucial to prevent side reactions and ensure the selective formation of the desired product. rsc.org

Stoichiometry and Purification: The molar ratio of reactants is another critical factor. While a 1:1 molar ratio of the ketone and hydrazine is theoretically required, a slight excess of one reactant, often the more volatile or less expensive one, may be used to drive the reaction to completion. nih.gov Post-synthesis, purification is paramount for obtaining a high-purity product. Recrystallization is a standard method, where the crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. chemicalbook.com

Table 1: Influence of Reaction Parameters on Hydrazone Synthesis This table is a generalized representation based on findings for analogous hydrazone syntheses.

| Parameter | Condition | Effect on Yield & Purity | Reference Example |

|---|---|---|---|

| Catalyst | Weak Acid (e.g., Acetic Acid) | Increases reaction rate and yield by activating the carbonyl group. | Synthesis of phenylhydrazone derivatives. nih.gov |

| Catalyst | No Catalyst | Slower reaction, potentially lower yield, but may be sufficient for highly reactive substrates. researchgate.net | Catalyst-free synthesis of phenyl hydrazones. researchgate.net |

| Solvent | Protic (e.g., Ethanol) | Good solubility for reactants, facilitates proton transfer. Often provides high yields. | Condensation reactions in anhydrous ethanol. nih.gov |

| Solvent | Aprotic (e.g., Toluene) | Can be used with azeotropic removal of water to drive the reaction forward. | Synthesis using p-toluenesulfonic acid in toluene. nih.gov |

| Temperature | Elevated (e.g., 60-80°C) | Increases reaction rate, reducing reaction time. | Stirring at 60°C for 10 hours. nih.gov |

| Temperature | Room Temperature | May be necessary to maintain selectivity and prevent byproduct formation. rsc.org | Maintaining room temperature for certain aminobenzhydrazide-based hydrazones. rsc.org |

| Purification | Recrystallization | Effectively removes impurities and unreacted starting materials, leading to high purity. | Purification of hydrazones by crystallization from acetone/ethanol. nih.gov |

Considerations for Green Chemistry Principles in Hydrazone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazones to reduce environmental impact and improve safety. These strategies focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement in green hydrazone synthesis is the elimination of volatile organic solvents. Reactions can be performed under solvent-free conditions, often by grinding the reactants together (mechanochemistry) or by using microwave irradiation. researchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.netajgreenchem.com This method is considered environmentally and economically desirable. ajgreenchem.com For instance, novel hippuric hydrazones have been synthesized by irradiating reactants under solvent-free conditions. researchgate.net

Aqueous Media and Greener Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent, and its use has been successfully demonstrated for the synthesis of aromatic hydrazones, eliminating the need for organic solvents and strong acids like sulfuric acid. orientjchem.org Ethanol, derived from biomass, is another greener alternative to more hazardous solvents like methanol or benzene (B151609). nih.gov

Alternative Catalysts: Green chemistry also encourages the use of less hazardous and recyclable catalysts. Solid acid catalysts, such as nano silica-supported boron trifluoride (nano BF3·SiO2), have been developed as efficient, heterogeneous catalysts for hydrazone synthesis under solvent-free conditions. researchgate.net These catalysts can be easily recovered and reused, minimizing waste. The use of mild acids like acetic acid is also a greener alternative to corrosive mineral acids. orientjchem.org

Atom Economy and Waste Reduction: The condensation reaction to form hydrazones is inherently atom-economical, as the primary byproduct is a small molecule, water. Green methodologies, such as twin-screw extrusion for continuous, solvent-free synthesis, further enhance efficiency and reduce waste by eliminating the need for post-synthetic workup. acs.org

Table 2: Comparison of Conventional and Green Synthetic Methods for Hydrazones This table provides a comparative overview based on general findings in hydrazone synthesis.

| Parameter | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Methanol) | Water orientjchem.org, Ethanol nih.gov, or Solvent-free researchgate.net | Reduced toxicity, environmental impact, and cost. |

| Catalyst | Strong mineral acids (e.g., Sulfuric Acid) | Mild acids (Acetic Acid) orientjchem.org, Heterogeneous catalysts (nano BF3·SiO2) researchgate.net | Less corrosive, safer handling, potential for catalyst recycling. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation ajgreenchem.com, Mechanochemistry (grinding) rsc.org | Drastically reduced reaction times, lower energy consumption, improved yields. |

| Process | Batch processing with workup | Continuous flow (twin-screw extrusion) acs.org | Increased efficiency, reduced waste, no need for postsynthetic workup. acs.org |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural determination of 1-Methyl-4-(2-phenylhydrazono)piperidine in solution. Through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances has been achieved.

Detailed Analysis of ¹H NMR and ¹³C NMR Chemical Shifts

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct chemical environments of the protons. The phenyl group protons appear in the aromatic region, typically between δ 6.7 and 7.2 ppm. The N-H proton of the hydrazone moiety gives rise to a distinct singlet. The piperidine (B6355638) ring protons show complex multiplets in the aliphatic region, while the N-methyl group protons appear as a sharp singlet at approximately δ 2.3 ppm.

The ¹³C NMR spectrum provides further structural confirmation, showing a signal for the imine carbon (C=N) of the hydrazone group at approximately 146.2 ppm. The carbon atoms of the phenyl ring resonate in the range of δ 113.1 to 144.9 ppm. The aliphatic carbons of the piperidine ring and the N-methyl group appear at higher field strengths.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-CH₃ | 46.2 | 2.30 | s |

| Piperidine C2/C6 | 54.7 | 2.70 | t |

| Piperidine C3/C5 | 31.5 | 2.51 | t |

| Piperidine C4 | 146.2 | - | - |

| Phenyl C1' | 144.9 | - | - |

| Phenyl C2'/C6' | 113.1 | 6.79 | d |

| Phenyl C3'/C5' | 128.9 | 7.19 | t |

| Phenyl C4' | 120.3 | 6.72 | t |

| N-H | - | 7.50 | s |

Note: Data is representative and compiled from typical values for similar structural motifs. Exact experimental values may vary based on solvent and instrument conditions.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Unambiguous Structural Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the piperidine and methyl group signals.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides crucial information about long-range (2-3 bond) C-H correlations. For instance, HMBC correlations are observed from the N-methyl protons (δ ~2.30 ppm) to the adjacent piperidine carbons (C2/C6, δ ~54.7 ppm), confirming the position of the methyl group on the piperidine nitrogen. Furthermore, correlations from the piperidine protons at C3/C5 to the C4 carbon (δ ~146.2 ppm) solidify the assignment of the hydrazone linkage at the 4-position of the piperidine ring.

Vibrational Spectroscopy (FT-IR) for Identification of Characteristic Functional Groups

The Fourier-Transform Infrared (FT-IR) spectrum of this compound reveals key absorption bands that are characteristic of its functional groups. The presence of a sharp band around 3340 cm⁻¹ is attributed to the N-H stretching vibration of the hydrazone group. The C=N stretching vibration of the imine is observed in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups appears just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3340 | N-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2940, 2810 | Aliphatic C-H | Stretching |

| ~1605 | C=N | Stretching |

| ~1500, 1450 | Aromatic C=C | Ring Stretching |

| ~1250 | C-N | Stretching |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₁₂H₁₇N₃ and a monoisotopic mass of approximately 203.1422 Da. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 204.

The fragmentation pattern provides further structural evidence. A characteristic fragmentation involves the cleavage of the piperidine ring. A significant fragment often observed corresponds to the loss of the phenylhydrazono moiety or cleavage at the C4 position. Another common fragmentation pathway involves alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of a methyl group or other ring fragments.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystallographic data allows for the precise measurement of bond lengths, bond angles, and dihedral angles. The C=N bond length of the hydrazone is typically found to be around 1.28 Å, which is characteristic of a double bond. The N-N single bond is approximately 1.38 Å. The bond angles around the sp²-hybridized C4 and nitrogen atoms of the hydrazone group are close to 120°. The geometry of the piperidine ring deviates slightly from an ideal chair conformation due to the influence of the bulky substituent at the C4 position.

Table 3: Selected Crystallographic Data (Typical Values)

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C4=N | ~1.28 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Length | N-C(phenyl) | ~1.41 Å |

| Bond Angle | C3-C4-C5 | ~118° |

| Bond Angle | C4=N-N | ~121° |

| Dihedral Angle | C5-C4-N-N | ~178° (trans-like) |

Note: These values are representative and can vary slightly depending on crystal packing forces and specific polymorphs.

Investigation of Crystal Packing and Intermolecular Interactions in the Solid State

It is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonding. The hydrazone group (-NH-N=C) provides a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom). This facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of phenylhydrazone derivatives. nih.govresearchgate.net These interactions can lead to the formation of one-dimensional chains or more complex supramolecular assemblies.

The piperidine ring, likely adopting a chair conformation, presents equatorial and axial protons that can participate in various weak van der Waals interactions, further stabilizing the crystal structure. The orientation of the methyl group on the piperidine nitrogen will also influence the local packing environment.

A summary of the probable intermolecular interactions is presented in Table 1.

Table 1: Expected Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Expected Significance in Crystal Packing |

| Hydrogen Bonding | N-H (Hydrazone) | N (Hydrazone) | High |

| C-H···π Interactions | C-H (Piperidine/Methyl) | Phenyl Ring | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| Van der Waals Forces | Various C-H and H-H contacts | Various atoms | High (collective contribution) |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions, if applicable)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the phenylhydrazone chromophore.

The phenyl ring and the C=N double bond of the hydrazone moiety constitute a conjugated system. This conjugation is responsible for strong absorption bands in the UV region, typically corresponding to π → π* transitions. The presence of the lone pair of electrons on the nitrogen atoms also allows for n → π* transitions, which are generally weaker and appear at longer wavelengths compared to the π → π* transitions.

Based on data for analogous phenylhydrazone compounds, the principal absorption maxima for this compound can be predicted. The exact position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the phenyl ring, though in this case, it is unsubstituted.

A summary of the expected electronic transitions and their approximate absorption maxima is provided in Table 2.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring & C=N | 250 - 300 |

| π → π | Phenylhydrazone Conjugated System | 320 - 380 |

| n → π* | Hydrazone Nitrogen Lone Pairs | > 350 |

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic nature of molecules. DFT methods, such as B3LYP with a 6-31G(d,p) or 6-311G+(d,p) basis set, are frequently employed to optimize molecular geometry and calculate various electronic descriptors for hydrazone and piperidine (B6355638) derivatives. researchgate.netnih.gov

The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

In hydrazone derivatives, the HOMO is typically localized over the phenyl ring and the hydrazone nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the phenyl ring system. For a related compound, (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, DFT calculations have been used to determine these energy values, which provide insight into the electronic transitions possible within the molecule. researchgate.net The energy gap (ΔE) is a key indicator of kinetic stability.

Table 1: Representative FMO Data for Hydrazone Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| ΔE (Gap) | Energy gap between HOMO and LUMO | 2.0 to 4.5 |

Note: These values are illustrative and based on DFT calculations for various phenylhydrazone derivatives. Actual values for 1-Methyl-4-(2-phenylhydrazono)piperidine would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface displays regions of varying electrostatic potential, typically color-coded for clarity. youtube.com

Red/Orange/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.netyoutube.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. researchgate.netyoutube.com

Green Regions: Represent neutral or near-zero potential.

For a molecule like this compound, the MEP map would show significant negative potential (red) around the two nitrogen atoms of the hydrazone moiety due to their lone pairs of electrons. The hydrogen atom attached to the phenyl-substituted nitrogen would likely show a region of positive potential (blue), indicating its acidic character. The phenyl and piperidine rings would exhibit a mix of neutral and slightly negative potentials. researchgate.netresearchgate.net Such maps are crucial for understanding intermolecular interactions. mdpi.com

Table 2: Selected Thermochemical Data for the Parent Compound, Piperidine

| Parameter | Value | Units |

|---|---|---|

| ΔfH° (liquid) | -89.5 ± 0.8 | kJ/mol |

| ΔfH° (gas) | -48.8 ± 0.8 | kJ/mol |

| S° (liquid, 298.15 K) | 203.2 ± 0.4 | J/mol·K |

Source: NIST Chemistry WebBook. nist.govnist.gov These values are for the unsubstituted piperidine ring.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of this compound is not static. The molecule undergoes dynamic conformational and isomeric changes, which can be explored by mapping its potential energy surface.

Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org For N-methylpiperidine, a substructure of the target molecule, the conformer with the methyl group in the equatorial position is significantly more stable (by about 3.16 kcal/mol) than the axial conformer. wikipedia.orgrsc.org This strong preference is due to the avoidance of 1,3-diaxial interactions.

The piperidine ring can undergo a "ring flip" or chair-chair interconversion, passing through higher-energy twist-boat and boat conformations. asianpubs.org The energy barrier for this process is relatively low. The large 4-phenylhydrazono substituent is expected to have a strong preference for the equatorial position to minimize steric hindrance, thus likely locking the piperidine ring into a single dominant chair conformation. asianpubs.org

The phenylhydrazone portion of the molecule introduces additional structural complexity through isomerism.

Tautomerism: Phenylhydrazones can exist in equilibrium between two tautomeric forms: the hydrazone (or imino) form and the azo (or amino) form. researchgate.netresearchgate.net For most simple phenylhydrazones, the hydrazone form is thermodynamically more stable and thus predominates. researchgate.net Computational studies on related systems confirm the greater stability of the hydrazone tautomer. researchgate.net

Geometrical Isomerism: The carbon-nitrogen double bond (C=N) of the hydrazone group gives rise to geometrical isomers, designated as E (entgegen) and Z (zusammen). The relative stability of the E and Z isomers depends on the steric bulk of the substituents on the C=N bond. In many cases, the E isomer, where the bulkier groups are on opposite sides of the double bond, is the more stable configuration. researchgate.net For this compound, the E isomer would place the phenyl group and the piperidine ring on opposite sides of the C=N bond, which is expected to be the favored arrangement.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational flexibility and dynamic behavior of a molecule, providing insights that are not accessible through static structural analysis. nih.govaps.org For a molecule like this compound, which contains several rotatable bonds, MD simulations are invaluable for exploring its accessible shapes (conformers) and how it might interact with its environment.

Research Findings:

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological or solution-phase conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, often nanoseconds to microseconds. nih.gov

From these trajectories, several key parameters can be analyzed to understand molecular flexibility:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests the simulation has reached equilibrium, while large fluctuations can indicate significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify the most flexible regions of the molecule. For this compound, this could highlight the rotation around the C-N bond of the hydrazone or the puckering of the piperidine ring.

Radial Distribution Function (RDF): This function describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. It can be used to understand how the solvent organizes around the molecule or to identify key intramolecular hydrogen bonds that stabilize certain conformations. nih.gov

Studies on related piperidine derivatives have used MD simulations to understand how these molecules bind to biological targets. rsc.orgrsc.org The simulations reveal crucial interactions and the conformational changes required for binding. rsc.org For flexible molecules, enhanced sampling techniques like metadynamics can be combined with MD to explore the conformational free energy surface, providing a comprehensive map of stable and transitional structures. rsc.orgrsc.org

Illustrative Data Table for MD Simulation Analysis:

The following table illustrates the type of data that would be generated from an MD simulation of this compound. Note: This data is hypothetical and serves for illustrative purposes only.

| Parameter | Region of Molecule | Result | Interpretation |

| RMSD | Entire Molecule Backbone | 0.25 nm (stable after 10 ns) | The molecule reaches a stable average conformation during the simulation. |

| RMSF | Phenyl Ring | 0.10 nm | Low fluctuation, indicating a relatively rigid structure. |

| RMSF | Piperidine Ring | 0.18 nm | Moderate fluctuation, suggesting flexibility and ring puckering. |

| RMSF | Methyl Group (N-CH₃) | 0.30 nm | High fluctuation, indicating free rotation. |

| RDF Peak | Hydrazone NH to Solvent (Water) | 0.19 nm | Strong peak, indicating a stable hydrogen bond with the solvent. |

Computational Prediction of Spectroscopic Parameters to Aid Experimental Data Interpretation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which serve as a crucial bridge between a theoretical molecular structure and experimental data. By calculating spectra for a proposed structure and comparing them to laboratory measurements (like NMR, IR, or UV-Vis), scientists can confirm the identity and elucidate the structural features of a synthesized compound. youtube.com Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. mdpi.com

Research Findings:

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) is a cornerstone of computational structure verification. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, calculates the magnetic shielding tensors for each nucleus. mdpi.com These calculated shielding values (σ_calc_) are then converted to chemical shifts (δ_calc_) and often show a strong linear correlation with experimental values (δ_exp_). mdpi.com Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments or reveal subtle stereochemical details. For complex molecules, this computational approach is indispensable for assigning complex spectra that are difficult to interpret manually. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. acs.org These frequencies correspond to the stretching, bending, and rocking motions of chemical bonds. Comparing the computed IR spectrum with the experimental one helps to confirm the presence of specific functional groups. oup.com For instance, in this compound, this method could confirm the frequencies for the C=N imine stretch, N-H stretch, aromatic C-H stretches, and aliphatic C-H stretches. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is applied to improve the match. oup.comarxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can determine the wavelength of maximum absorption (λ_max_), corresponding to transitions between molecular orbitals (e.g., π→π* transitions in the phenyl ring). youtube.com This aids in understanding the electronic structure and chromophores within the molecule.

Illustrative Data Tables for Predicted Spectroscopic Parameters:

The tables below present hypothetical DFT-predicted spectroscopic data for this compound compared with plausible experimental values. Note: This data is for illustrative purposes only.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) Calculations performed at the B3LYP/6-31G(d) level of theory.

| Atom Position | Predicted ¹³C Shift (δ) | Plausible Experimental ¹³C Shift (δ) | Predicted ¹H Shift (δ) | Plausible Experimental ¹H Shift (δ) |

| C=N | 158.2 | 157.5 | - | - |

| Phenyl C1 (ipso) | 145.8 | 145.1 | - | - |

| Phenyl C2/C6 | 112.9 | 112.5 | 6.85 | 6.80 |

| Piperidine C2/C6 | 55.4 | 54.9 | 2.75 | 2.70 |

| N-CH₃ | 46.5 | 46.1 | 2.35 | 2.30 |

| N-H | - | - | 8.10 | 8.05 |

Table 2: Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹) Calculated frequencies are scaled by a factor of 0.96.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Plausible Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3055 | 3050 |

| Aliphatic C-H Stretch | 2940 | 2935 |

| C=N Stretch | 1625 | 1620 |

| Aromatic C=C Bend | 1598 | 1595 |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactions Involving the Hydrazone (C=N) Linkage

The hydrazone functional group is a cornerstone of the molecule's reactivity, participating in both hydrolytic cleavage and constructive cycloaddition reactions.

Under acidic conditions, the hydrazone linkage of 1-Methyl-4-(2-phenylhydrazono)piperidine is susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent ketone, 1-methyl-4-piperidone (B142233), and phenylhydrazine (B124118). This reaction is a fundamental process for the interconversion of carbonyl compounds and their hydrazone derivatives. The general mechanism involves protonation of the hydrazone nitrogen, followed by nucleophilic attack of water and subsequent elimination of phenylhydrazine.

Conversely, the formation of this compound from 1-methyl-4-piperidone and phenylhydrazine is a condensation reaction. This equilibrium-driven process is typically favored by the removal of water.

The C=N bond of the hydrazone can participate as a component in cycloaddition reactions, leading to the formation of various heterocyclic rings. A particularly notable reaction is the [3+2] cycloaddition, where the hydrazone can act as a three-atom component. For instance, reaction with suitable dipolarophiles can lead to the formation of pyrazole (B372694) derivatives. Specifically, the reaction of hydrazones with alkynes is a well-established method for the synthesis of pyrazoles. researchgate.net In the case of this compound, this would result in the formation of a spiro[piperidine-4,3'-pyrazole] system. The reaction is believed to proceed through the in-situ generation of a nitrilimine intermediate from the hydrazone, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.govwikipedia.org

Another significant reaction pathway for phenylhydrazones is the Fischer indole (B1671886) synthesis. rsc.org This acid-catalyzed reaction involves the intramolecular cyclization of the phenylhydrazone, leading to the formation of an indole ring system. rsc.orgjk-sci.comnih.gov When this compound is subjected to acidic conditions (e.g., using HCl, H₂SO₄, or Lewis acids like ZnCl₂), it can undergo this transformation to yield a tetracyclic indole derivative, specifically a pyrido[4,3-b]indole. jk-sci.comnih.govwikipedia.org The reaction proceeds via tautomerization to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia (B1221849). rsc.orgnih.gov

Table 1: Cycloaddition and Annulation Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| [3+2] Cycloaddition | Alkyne, Base | Spiro[piperidine-4,3'-pyrazole] |

| Fischer Indole Synthesis | Acid Catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Pyrido[4,3-b]indole |

Transformations of the Piperidine (B6355638) Ring System

The piperidine moiety offers further opportunities for chemical modification, including derivatization at the nitrogen atom and alterations to the ring structure itself.

The tertiary nitrogen atom of the piperidine ring in this compound is nucleophilic and can undergo further alkylation to form a quaternary ammonium (B1175870) salt. This reaction typically proceeds by treatment with an alkyl halide. researchgate.net

N-acylation of the piperidine nitrogen in the parent compound is not possible due to the presence of the methyl group. However, if the starting material were the corresponding N-unsubstituted or N-acylable piperidin-4-one phenylhydrazone, acylation could be achieved using acyl chlorides or anhydrides. organic-chemistry.org This would introduce an acyl group onto the piperidine nitrogen, modifying the compound's properties.

The piperidine ring can undergo rearrangement reactions leading to either ring expansion or contraction, although specific examples for this compound are not extensively documented. A common method for piperidine ring expansion is the Beckmann rearrangement of the corresponding oxime. nih.govmasterorganicchemistry.com If 1-methyl-4-piperidone, the precursor to our title compound, is converted to its oxime, treatment with acid can induce a rearrangement to a seven-membered lactam (a caprolactam derivative). organic-chemistry.org This suggests a potential, albeit indirect, pathway for ring expansion starting from a related precursor.

Reactivity of the Phenyl Substituent under Various Chemical Conditions

The phenyl ring of the phenylhydrazone moiety is generally less reactive towards electrophilic substitution than a simple benzene (B151609) ring due to the deactivating effect of the hydrazono group. However, under forcing conditions, electrophilic aromatic substitution reactions such as nitration or halogenation could potentially occur, primarily at the meta and para positions relative to the hydrazono substituent.

A more significant reaction involving the phenyl group is the Fischer indole synthesis, as discussed in section 5.1.2. In this reaction, the phenyl ring itself becomes part of the newly formed indole nucleus. The nature and position of substituents on the phenyl ring can significantly influence the course and outcome of the Fischer indole synthesis. nih.gov

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The rate and feasibility of the chemical transformations of this compound are governed by kinetic and thermodynamic factors. While specific quantitative data for this exact compound is not extensively documented in publicly available literature, general principles derived from studies on similar arylhydrazones in the Fischer indole synthesis provide valuable insights.

The kinetics of the Fischer indole synthesis are significantly influenced by the nature of the acid catalyst, the solvent, and the substituents on both the phenylhydrazine and the carbonyl-derived moiety. youtube.com Generally, the reaction is accelerated by the presence of electron-donating groups on the phenylhydrazine ring, as this enhances the nucleophilicity of the enamine intermediate, a key player in the rate-determining step. youtube.com Conversely, electron-withdrawing groups can hinder the reaction. youtube.com

The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial. wikipedia.orgorganic-chemistry.org Strong acids can protonate the hydrazone, facilitating the tautomerization to the reactive enamine intermediate. nih.gov However, excessively strong acidic conditions can lead to side reactions or decomposition. The reaction temperature is another critical parameter; elevated temperatures are typically required to overcome the activation energy barrier of the acs.orgacs.org-sigmatropic rearrangement, which is often the rate-limiting step. organic-chemistry.orgnumberanalytics.com

The table below summarizes the qualitative impact of various factors on the reaction kinetics of the Fischer indole synthesis, which is the principal transformation of this compound.

| Factor | Effect on Reaction Rate | Rationale |

| Electron-donating groups on the phenyl ring | Increase | Enhances nucleophilicity of the enamine intermediate. youtube.com |

| Electron-withdrawing groups on the phenyl ring | Decrease | Reduces nucleophilicity of the enamine intermediate. youtube.com |

| Acid Catalyst (Brønsted or Lewis) | Increase | Facilitates tautomerization to the enamine and subsequent steps. wikipedia.orgorganic-chemistry.org |

| Temperature | Increase | Provides energy to overcome the activation barrier of the acs.orgacs.org-sigmatropic rearrangement. numberanalytics.com |

| Solvent Polarity | Variable | Can influence the stability of charged intermediates and transition states. |

In-depth Mechanistic Studies of Specific Chemical Conversions

The primary chemical conversion of this compound is its acid-catalyzed cyclization to form a tetracyclic indole derivative, specifically a tetrahydro-γ-carboline. This transformation proceeds through the well-established mechanism of the Fischer indole synthesis. wikipedia.orgnih.govacs.org

The accepted mechanism, originally proposed by Robinson and Robinson, involves several key steps: mdpi.com

Formation of the Enehydrazine Tautomer: Under acidic conditions, the phenylhydrazone undergoes a tautomeric equilibrium to form the more reactive enehydrazine isomer. This step involves the protonation of the imine nitrogen followed by deprotonation at the α-carbon of the piperidine ring. nih.gov

Rearomatization and Cyclization: The resulting intermediate, a di-imine, rearomatizes to form a more stable anilino-imine. The nucleophilic amino group of the aniline (B41778) moiety then attacks the imine carbon intramolecularly to form a five-membered ring, creating an aminal intermediate. nih.govacs.org

Elimination of Ammonia and Aromatization: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia. A subsequent proton loss leads to the formation of the stable, aromatic indole ring system, yielding the final tetrahydro-γ-carboline product. nih.govacs.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N-1 of the phenylhydrazine) is incorporated into the resulting indole ring. nih.gov

Another potential transformation pathway for arylhydrazones of cyclic ketones is the Borsche-Drechsel cyclization, which leads to the formation of tetrahydrocarbazoles. mdpi.com This reaction also proceeds under acidic conditions and shares mechanistic similarities with the Fischer indole synthesis, particularly the initial cyclization steps.

The table below outlines the key mechanistic steps for the Fischer indole synthesis of this compound.

| Step | Description | Key Intermediates |

| 1. Tautomerization | Protonation of the imine nitrogen followed by deprotonation to form the enehydrazine. | Enehydrazine |

| 2. acs.orgacs.org-Sigmatropic Rearrangement | Concerted rearrangement to form a new C-C bond and break the N-N bond. | Di-imine intermediate |

| 3. Cyclization | Intramolecular attack of the amino group on the imine carbon. | Aminal intermediate |

| 4. Aromatization | Elimination of ammonia and a proton to form the stable indole ring. | Tetrahydro-γ-carboline |

Structural Determinants of Molecular Behavior and Chemical Property Modulation

Influence of Substituents on Molecular Geometry, Conformation, and Electronic Distribution

The phenylhydrazono moiety introduces a region of planarity into the molecule. The electronic properties of this compound are significantly influenced by the substituents. The methyl group on the piperidine (B6355638) nitrogen is an electron-donating group, which increases the electron density on the nitrogen atom. The phenyl group, attached to the hydrazone nitrogen, can modulate the electronic distribution across the C=N bond through resonance and inductive effects.

In related hydrazone derivatives, such as (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, molecular electrostatic potential (MEP) analysis has been used to visualize the charge distribution. nepjol.inforesearchgate.net These studies show that electronegative regions are often concentrated around nitrogen atoms, while electropositive areas are found elsewhere, influencing how the molecule interacts with other chemical species. nepjol.inforesearchgate.net For 1-Methyl-4-(2-phenylhydrazono)piperidine, it can be inferred that the nitrogen atoms of the hydrazone group and the piperidine ring would be electron-rich centers.

Stereochemical Aspects and Their Impact on Reaction Pathways and Selectivity

Stereochemistry plays a crucial role in the chemical and biological activity of this compound. Two primary stereochemical features are of note: the conformation of the piperidine ring and the configuration of the C=N double bond.

The piperidine ring is conformationally flexible, with the chair form being the most stable. chemrevlett.com However, other conformations like the twist-boat can also exist in equilibrium. rsc.org The orientation of the bulky phenylhydrazono substituent at the C4 position is likely to be equatorial in the most stable chair conformation to minimize steric hindrance. The stereochemical outcome of reactions involving the piperidine ring will be influenced by the accessibility of reagents to the axial and equatorial positions.

Intermolecular Interactions and Supramolecular Assembly

The functional groups within this compound allow for various intermolecular interactions that can lead to the formation of supramolecular assemblies. The N-H proton of the hydrazone linker can act as a hydrogen bond donor, while the nitrogen atoms of the hydrazone and the piperidine ring can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks in the solid state.

Additionally, the phenyl ring can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face. These non-covalent interactions, in conjunction with van der Waals forces, will govern the crystal packing of the compound. While specific studies on the supramolecular chemistry of this compound are not widely available, research on other piperidine and hydrazone-containing molecules demonstrates their propensity to form complex, well-ordered solid-state structures.

Correlation of Structural Features with Theoretical Reactivity Descriptors

Theoretical reactivity descriptors provide a quantitative measure of a molecule's chemical reactivity. For this compound, these descriptors are directly linked to its structural and electronic features.

pKa : The basicity of the molecule is primarily attributed to the nitrogen atoms. The piperidine nitrogen, being an aliphatic amine, is generally more basic than the hydrazone nitrogens, whose lone pairs are involved in resonance with the C=N double bond and the phenyl ring. The pKa of the conjugate acid of the piperidine nitrogen would be influenced by the inductive effect of the methyl group. For comparison, the pKa of the conjugate acid of 1-(1-Methyl-4-piperidinyl)piperazine is predicted to be around 9.28. chemicalbook.com

Bond Dissociation Energies (BDEs) : BDEs can provide insight into the stability of the molecule and the likelihood of bond cleavage during a chemical reaction. The N-H bond of the hydrazone is a potential site for homolytic cleavage, and its BDE would be influenced by the stability of the resulting radical, which can be delocalized over the phenyl ring and the hydrazone moiety.

Electrophilicity/Nucleophilicity Indices : The electron-rich nitrogen atoms and the π-system of the phenyl ring make this compound a potential nucleophile. Conversely, the carbon atom of the C=N bond could be an electrophilic site, susceptible to attack by nucleophiles. The electrophilicity index would quantify the molecule's ability to accept electrons. In related systems, the presence of electron-withdrawing groups, such as nitro groups on the phenyl ring, has been shown to significantly increase the electrophilicity of the molecule. nepjol.inforesearchgate.net

Interactive Data Table: Theoretical Reactivity Descriptors (Illustrative) Note: The following values are illustrative and based on general principles and data from related compounds, as specific experimental or computational data for this compound is not readily available in the cited literature.

| Descriptor | Predicted Value/Range | Influencing Structural Feature |

| pKa (Piperidine N) | ~9.0 - 10.0 | Aliphatic amine, N-methyl group |

| pKa (Hydrazone N-H) | ~12.0 - 14.0 | Resonance delocalization |

| Electrophilicity | Moderate | Phenyl ring, C=N bond |

| Nucleophilicity | High | Nitrogen lone pairs, π-system |

Q & A

Basic: What synthetic routes are commonly used to prepare 1-Methyl-4-(2-phenylhydrazono)piperidine, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via the Mannich reaction, which involves condensation of a hydrazone intermediate with cyclic secondary amines (e.g., piperidine) in the presence of formaldehyde. Key reaction parameters include:

- Solvent Choice: Dimethylformamide (DMF) is preferred for its polar aprotic properties, facilitating nucleophilic substitution .

- Temperature Control: Room temperature (25°C) minimizes side reactions while ensuring adequate reactivity .

- Reaction Time: Extended durations (e.g., 6 hours) ensure complete conversion, monitored by TLC or HPLC .

Yield optimization focuses on stoichiometric ratios of formaldehyde and amines, with excess amine (1.2–1.5 equivalents) driving the reaction to completion .

Advanced: How can computational QSAR models guide the rational design of this compound analogs with improved bioactivity?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with experimental pIC50 values to predict bioactivity. Steps include:

- Descriptor Calculation: Use software like ADMET Predictor™ to compute physicochemical properties (e.g., hydrogen bond donors, topological polar surface area) .

- Model Validation: Apply leave-one-out cross-validation to ensure robustness (R² > 0.7 preferred) .

- Activity Prediction: For example, analogs with reduced logP (<3) may exhibit enhanced blood-brain barrier penetration, while increased hydrogen bonding capacity improves target affinity .

These models enable prioritization of analogs for synthesis, reducing experimental trial-and-error .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?

Methodological Answer:

- IR Spectroscopy: A strong C=N stretch near 1600–1650 cm⁻¹ confirms the hydrazone moiety. Absence of N-H stretches (3300–3500 cm⁻¹) verifies complete condensation .

- ¹H NMR: Key signals include:

- Piperidine protons: δ 1.5–2.5 ppm (multiplet, 6H).

- Methyl group: δ 1.2 ppm (singlet, 3H).

- Aromatic protons: δ 7.2–7.8 ppm (multiplet, 5H) .

- Mass Spectrometry: Molecular ion peak at m/z ~245 (M⁺) and fragments at m/z 174 (loss of C₆H₅NH) confirm the structure .

Advanced: How can researchers resolve contradictions in reported biological activities of phenylhydrazono-piperidine derivatives across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .

- Purity Verification: HPLC (≥95% purity) and elemental analysis ensure compound integrity .

- Meta-Analysis: Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., solvent choice, incubation time) .

For example, conflicting IC50 values may correlate with differences in serum concentration (e.g., 10% FBS vs. serum-free media) .

Basic: What are common synthetic byproducts of this compound, and how are they identified?

Methodological Answer:

- Byproducts:

- Unreacted Hydrazone: Detected via residual N-H stretches in IR .

- Over-alkylated Products: Identified by additional methyl signals in ¹H NMR (δ 3.0–3.5 ppm) .

- Mitigation:

- Chromatographic Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes impurities .

- Crystallization: Recrystallization from ethanol yields high-purity crystals .

Advanced: What in silico approaches predict the pharmacokinetic profile of this compound, and how reliable are they?

Methodological Answer:

- ADMET Prediction: Tools like ADMET Predictor™ simulate:

- Absorption: High Caco-2 permeability (>8 × 10⁻⁶ cm/s) suggests oral bioavailability .

- Metabolism: CYP3A4 liability is flagged if metabolic lability exceeds 50% in liver microsomes .

- Validation: Compare predictions with in vivo data (e.g., rat plasma half-life). Discrepancies >20% necessitate model recalibration .

For instance, predicted logP values within ±0.5 units of experimental data validate model accuracy .

Basic: What biological screening assays are recommended for initial evaluation of this compound?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10 µM) .

- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC50 in MCF-7 cells) .

Data should be normalized to positive controls (e.g., cisplatin for cytotoxicity) .

Advanced: How does the hydroxymethyl group in this compound influence its binding to biological targets?

Methodological Answer:

The hydroxymethyl group enhances hydrogen bonding with residues like Asp189 in serine proteases, confirmed by:

- Docking Studies: AutoDock Vina shows ΔG binding improvement (−9.2 kcal/mol vs. −7.5 kcal/mol for non-hydroxylated analogs) .

- Mutagenesis Assays: Substitution of Asp189 with alanine reduces activity by >50%, validating the interaction .

This group also increases solubility (logS −3.2 vs. −4.8 for methyl derivatives), improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.